molecular formula C9H9ClO B1647551 4-Chloro-3,5-dimethylbenzaldehyde CAS No. 51719-64-3

4-Chloro-3,5-dimethylbenzaldehyde

Cat. No.: B1647551
CAS No.: 51719-64-3
M. Wt: 168.62 g/mol
InChI Key: YCEPDQODIYNDRQ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₉ClO. It is characterized by a benzene ring substituted with a chlorine atom and two methyl groups, along with an aldehyde functional group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-2-chloro-1,3-dimethylbenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of N,N-dimethylformamide. The reaction mixture is then stirred at room temperature, and the product is extracted and purified .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or oxidation-reduction reactions. The chlorine atom can participate in substitution reactions, making the compound versatile for various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,5-dimethylbenzaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEPDQODIYNDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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